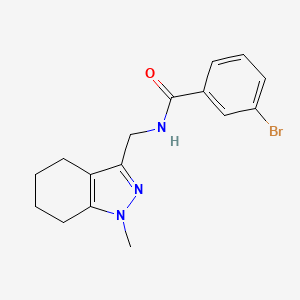

3-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

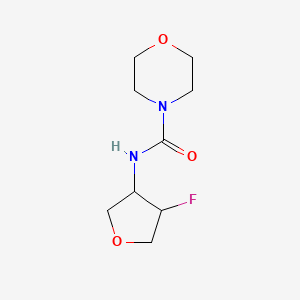

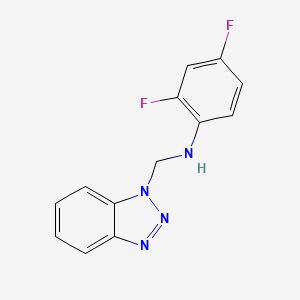

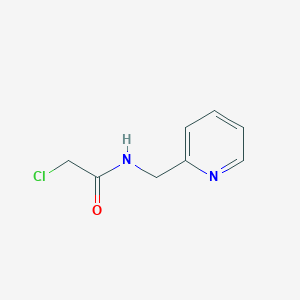

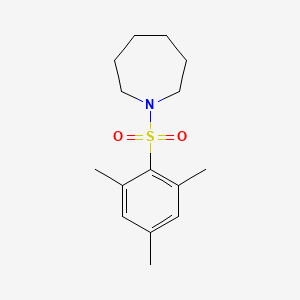

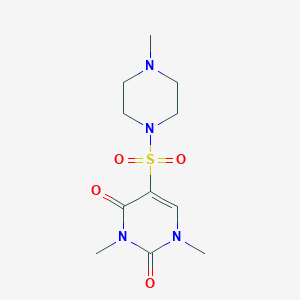

“3-bromo-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide” is a complex organic compound. It contains an indazole core, which is a heterocyclic aromatic organic compound . Indazoles are significant in natural products and drugs, playing a crucial role in cell biology .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The indazole core provides a significant heterocyclic system .Scientific Research Applications

Synthesis and Characterization

- The development of practical synthesis methods for complex molecules showcases the potential application of similar compounds in medicinal chemistry. For instance, the practical synthesis of an orally active CCR5 antagonist demonstrates the utility of such compounds in drug development processes, highlighting their significance in creating therapeutically valuable agents (Ikemoto et al., 2005).

Antipsychotic Agents

- The exploration of conformationally restricted analogues of remoxipride as potential antipsychotic agents indicates the significance of benzamide derivatives in targeting dopamine D-2 receptors. Such studies underscore the relevance of structural manipulation in enhancing the affinity for biological targets, contributing to the development of novel therapeutic agents (Norman, Kelley, & Hollingsworth, 1993).

Gelation Behavior and Supramolecular Chemistry

- The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives for their gelation behavior elucidate the role of non-covalent interactions in gel formation. This research emphasizes the potential of benzamide derivatives in materials science, particularly in the development of supramolecular gels that can be tailored for various applications (Yadav & Ballabh, 2020).

Antimicrobial Activity

- The investigation into the antimicrobial activity of novel pyrazole and fused pyrazolopyrimidine derivatives, which share structural motifs with the query compound, demonstrates the broader applicability of such molecules in developing new antimicrobial agents. These studies highlight the importance of structural diversity in enhancing biological activity against various pathogens (Abunada et al., 2008).

Anticancer Evaluation

- Microwave-assisted synthesis of thiadiazole and benzamide derivatives and their evaluation for anticancer activity against multiple human cancer cell lines reveal the therapeutic potential of such compounds. The study emphasizes the importance of integrating synthetic chemistry and biological assays in the discovery of new anticancer drugs (Tiwari et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets and cause various biological changes .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives, to which this compound belongs, can interact with multiple receptors and have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indazole derivatives have been shown to have a broad range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Indazole derivatives have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

Indazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name |

3-bromo-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O/c1-20-15-8-3-2-7-13(15)14(19-20)10-18-16(21)11-5-4-6-12(17)9-11/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXFRNOOZRSHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)

![Methyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2537593.png)

![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)

![Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate](/img/structure/B2537600.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)